1,2-Bis(phosphino)benzene
Overview
Description
Synthesis Analysis
The synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, a related derivative, involves the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene. The reaction of this compound with butyllithium and phenyllithium leads to more crowded derivatives, showcasing the versatility in synthesizing bis(phosphino)benzene derivatives through substitution reactions (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
X-ray crystallography has revealed that these compounds exhibit unusually large bond angles around phosphorus atoms, indicating significant steric hindrance. This structural feature is crucial for their function as ligands, influencing their coordination properties and the stability of the resulting metal complexes (Sasaki, Tanabe, & Yoshifuji, 1999).
Chemical Reactions and Properties
1,2-Bis(phosphino)benzene derivatives undergo various chemical reactions, including oxidation and methylation, leading to bis(phosphoryl) and bis(phosphonio) derivatives. These reactions expand the utility of bis(phosphino)benzenes in synthesis and catalysis by providing a pathway to modify their electronic and steric properties (Sasaki, Tanabe, & Yoshifuji, 1999).
Physical Properties Analysis
The physical properties of 1,2-bis(phosphino)benzene derivatives, such as solubility and melting points, are influenced by the steric bulk and the electronic nature of the substituents on the phosphorus atoms. These properties are crucial for their application in catalysis, as they determine the solubility of these ligands in various solvents and their thermal stability under reaction conditions.
Chemical Properties Analysis
1,2-Bis(phosphino)benzene compounds exhibit unique chemical properties, including redox activity, which is a function of the phosphorus centers. Electrochemical measurements have been carried out to investigate these redox properties, providing insights into their potential application in redox-active catalytic systems (Sasaki, Tanabe, & Yoshifuji, 1999).
Scientific Research Applications
Synthesis of Ligands and Coordination Chemistry :
- 1,2-bis(phosphino)benzene derivatives are used in the synthesis of unsymmetrical bis(phosphino)pyrrole ligands. These ligands offer an alternative with similar steric profiles and attenuated electron donation. They demonstrate applications in nickel-catalyzed C-N cross-coupling reactions under mild conditions (Fokwa et al., 2020).
Catalytic Applications :
- Complexes derived from 1,2-bis(phosphino)benzene have been used in asymmetric hydrogenation reactions. For instance, rhodium complexes with these ligands showed excellent enantioselectivities and high catalytic activities in the hydrogenation of functionalized alkenes, useful for preparing chiral pharmaceutical ingredients (Imamoto et al., 2012).
- Another study highlighted the electrochemical reduction of CO2 to CO catalyzed by a bimetallic Palladium complex using a bis(triphosphine) ligand derived from 1,2-bis(phosphino)benzene (Raebiger et al., 2006).
Photoluminescence and Organic Light-Emitting Diodes (OLEDs) :
- Research on silver(I) and copper(I) complexes containing 1,2-bis(phosphino)benzene derivatives has shown their potential in photoluminescence applications. These complexes exhibit properties like strong green phosphorescence, making them candidates for use in OLEDs and other light-emitting devices (Igawa et al., 2012).
Polymer and Material Science :
- 1,2-Bis(phosphino)benzene derivatives have also been applied in the synthesis of aromatic polyamides, demonstrating solubility in aprotic solvents and forming transparent, flexible films, which could have applications in advanced material sciences (Yang et al., 1996).
Safety And Hazards
properties
IUPAC Name |
(2-phosphanylphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8P2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFDVEXWZZOMGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)P)P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402181 | |
Record name | 1,2-Phenylenebisphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(phosphino)benzene | |
CAS RN |
80510-04-9 | |
Record name | 1,2-Phenylenebisphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Bis(phosphino)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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